Butyl 1H,1H,7H-perfluorohexyl carbonate
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Overview
Description
Butyl 1H,1H,7H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of both butyl and perfluorohexyl groups, which impart distinct hydrophobic and lipophobic characteristics. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H,7H-perfluorohexyl carbonate typically involves the reaction of butyl alcohol with 1H,1H,7H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Butyl 1H,1H,7H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can be hydrolyzed to form butyl alcohol and 1H,1H,7H-perfluorohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While the perfluorohexyl group is generally resistant to oxidation and reduction, the butyl group can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophiles such as amines or thiols can react with the carbonate group.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Butyl alcohol and 1H,1H,7H-perfluorohexanol.
Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the butyl group.
Scientific Research Applications
Butyl 1H,1H,7H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of membrane proteins due to its hydrophobic properties.
Medicine: Investigated for potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialized coatings and materials that require water and oil repellency.
Mechanism of Action
The mechanism of action of Butyl 1H,1H,7H-perfluorohexyl carbonate is largely dependent on its chemical structure. The perfluorohexyl group interacts with hydrophobic environments, while the carbonate group can undergo hydrolysis or substitution reactions. These interactions make it a versatile compound in various applications, from surface coatings to biological studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H,1H,7H-perfluorohexyl carbonate
- Ethyl 1H,1H,7H-perfluorohexyl carbonate
- Propyl 1H,1H,7H-perfluorohexyl carbonate
Uniqueness
Butyl 1H,1H,7H-perfluorohexyl carbonate is unique due to the specific length of its butyl group, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where a moderate level of hydrophobicity is required without compromising reactivity.
Properties
Molecular Formula |
C12H12F12O3 |
---|---|
Molecular Weight |
432.20 g/mol |
IUPAC Name |
butyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H12F12O3/c1-2-3-4-26-7(25)27-5-8(15,16)10(19,20)12(23,24)11(21,22)9(17,18)6(13)14/h6H,2-5H2,1H3 |
InChI Key |
NBULOPMCOHMTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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